molecular formula C9H16ClNO4S B2461567 tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate CAS No. 2169607-00-3

tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate

Cat. No.: B2461567
CAS No.: 2169607-00-3
M. Wt: 269.74
InChI Key: NAHNINVNXATLRY-LJGSYFOKSA-N
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Description

tert-Butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate is a specialized chemical building block designed for advanced research applications, particularly in medicinal chemistry and chemical biology. This compound features two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a highly reactive chlorosulfonyl group. The Boc group is a cornerstone in synthetic organic chemistry, serving as a robust yet readily removable protecting group for amines, allowing for selective multi-step synthesis of complex molecules . The chlorosulfonyl moiety is a powerful electrophile, enabling this reagent to act as a versatile intermediate for synthesizing sulfonamides and sulfonate esters, which are common structural features in pharmaceuticals and biologically active probes. While specific clinical data for this exact compound is not available, reagents of this class are integral to the development of novel therapeutic agents. Research into related bifunctional compounds highlights their value in creating targeted degradation technologies, such as PROTACs, for challenging oncological targets like cyclin-dependent kinase 2 (CDK2) . The exploration of such pathways is critical in overcoming resistance to existing CDK4/6 inhibitors in cancers like HR+ breast cancer . This compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, noting that related carbamate compounds can exhibit toxicity and appropriate safety protocols, including the use of personal protective equipment, should always be followed .

Properties

IUPAC Name

tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHNINVNXATLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure comprises a cis-configured cyclobutane ring with a chlorosulfonyl group at the 3-position and a Boc-protected amine at the 1-position. Retrosynthetically, the compound can be dissected into two primary intermediates:

  • (1r,3r)-3-Aminocyclobutanol : Serves as the stereochemical backbone for introducing both functional groups.
  • tert-Butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate : The Boc-protected precursor to the final sulfonyl chloride.

The stereochemical integrity of the cyclobutane ring is preserved through reactions that avoid epimerization, such as Mitsunobu etherification or nucleophilic substitutions under mild conditions.

Stepwise Synthesis of tert-Butyl N-[(1r,3r)-3-(Chlorosulfonyl)cyclobutyl]carbamate

Synthesis of (1r,3r)-3-Aminocyclobutanol

The enantiomerically pure cyclobutanol precursor is typically synthesized via [2+2] cycloaddition or enzymatic resolution. For example, photochemical [2+2] cycloaddition of allyl amines yields cyclobutane derivatives with cis stereochemistry, which are subsequently hydrolyzed to the corresponding alcohol.

Representative Procedure :

  • Cycloaddition : Irradiation of N-protected allylamine (e.g., benzylamine) in the presence of a photosensitizer (e.g., acetone) generates cis-3-aminocyclobutane.
  • Hydrolysis : Treatment with aqueous HCl affords (1r,3r)-3-aminocyclobutanol, isolated via recrystallization (Yield: 68–72%).

Boc Protection of the Amine Group

The primary amine is protected as a tert-butyl carbamate to prevent undesired side reactions during subsequent sulfonation.

Procedure :

  • (1r,3r)-3-Aminocyclobutanol (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
  • Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) are added, and the reaction is stirred at 25°C for 12 h.
  • The product, tert-butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate, is purified via silica gel chromatography (Yield: 85–90%).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 1.46 (s, 9H, Boc), 2.34–2.46 (m, 2H, cyclobutane), 4.25–4.34 (m, 1H, NH), 4.70–4.87 (m, 1H, OH).
  • LC-MS (ESI+) : m/z = 214.1 [M+H]+.

Conversion of Hydroxyl to Chlorosulfonyl Group

The critical sulfonation-chlorination step introduces the reactive sulfonyl chloride moiety. Two methods are prevalent:

Method A: Direct Chlorosulfonation with ClSO3H
  • Procedure : tert-Butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate (1.0 equiv) is dissolved in dry DCM at 0°C. Chlorosulfonic acid (2.5 equiv) is added dropwise, and the mixture is stirred for 1 h. The reaction is quenched with ice-water, and the product is extracted with DCM, dried (MgSO4), and concentrated.
  • Yield : 70–75%.
  • Purity : 95% (HPLC).
Method B: Two-Step Sulfonation-Chlorination
  • Sulfonation : The alcohol is treated with SO3·Pyridine complex in DCM to form the sulfonic acid.
  • Chlorination : The sulfonic acid intermediate reacts with PCl5 in refluxing toluene, yielding the sulfonyl chloride.
  • Overall Yield : 65–70%.

Reaction Optimization and Mechanistic Insights

Stereochemical Considerations

The cis-configuration of the cyclobutane ring is retained throughout the synthesis. Mitsunobu reactions or SN2-type substitutions are avoided post-Boc protection to prevent inversion at the 3-position.

Compatibility of Boc Group

The tert-butyl carbamate remains stable under chlorosulfonation conditions (Method A) due to the brief reaction time and low temperature. Prolonged exposure to strong acids (e.g., H2SO4) leads to partial deprotection, necessitating Method B for acid-sensitive substrates.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1745 cm⁻¹ (C=O, carbamate), 1360 cm⁻¹ (S=O), 1170 cm⁻¹ (S-Cl).
  • 13C NMR (101 MHz, CDCl3) : δ 155.2 (C=O), 80.1 (Boc C), 58.3 (cyclobutane CH), 28.3 (Boc CH3).

Hazard and Stability Profile

  • Storage : 2–8°C under inert gas.
  • Hazard Statements : H314 (causes severe skin burns), H335 (may cause respiratory irritation).

Comparative Evaluation of Synthetic Routes

Parameter Method A Method B
Yield 70–75% 65–70%
Reaction Time 1 h 6–8 h
Acid Sensitivity Moderate Low
Purification Simple Column

Method A is preferred for large-scale synthesis due to shorter reaction times, whereas Method B suits acid-labile substrates.

Industrial Applications and Derivatives

The chlorosulfonyl group enables further derivatization into sulfonamides or sulfonate esters, pivotal in drug discovery (e.g., protease inhibitors). For instance, coupling with aminocyclopentanes yields bioactive analogs.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl N-[(1R,3R)-3-(chlorosulfonyl)cyclobutyl]carbamate has potential as a building block in the synthesis of new pharmaceuticals. Its unique properties may allow it to serve as a lead compound in drug development targeting diseases such as bacterial infections and cancer. Preliminary studies suggest that compounds with similar structures can interact with enzyme targets or receptors involved in cellular signaling pathways .

2. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Compounds with similar functional groups have shown the ability to modulate enzymes critical for various metabolic pathways. For instance, chlorosulfonyl groups can enhance binding affinity to specific enzyme targets, potentially leading to therapeutic applications in treating metabolic disorders or cancers.

Chemical Synthesis Applications

1. Synthesis of Complex Molecules

This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for further derivatization, making it valuable in synthetic organic chemistry .

2. Development of Protein Degraders

This compound is also being explored as a building block for protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins involved in disease processes. The ability to modify the chlorosulfonyl group enhances its utility in creating targeted protein degradation strategies .

Case Studies and Research Findings

Study FocusFindings
Anticancer Activity Compounds structurally related to this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Modifications in the cyclobutyl structure can enhance binding affinity to CDKs, suggesting potential applications in cancer therapy.
Enzyme Modulation Research has highlighted the role of carbamate derivatives as enzyme modulators. Specifically, hydroxymethyl groups can influence the binding and activity of enzymes involved in metabolic pathways, indicating that this compound may have similar effects .
Neuropharmacological Applications Investigations into compounds with similar structural motifs have revealed their potential effects on neurological processes. This suggests that this compound could be explored for treating neurodegenerative diseases by interacting with neurotransmitter receptors .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate with analogous bicyclic and carbamate-substituted compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Reactivity
This compound (Target Compound) Chlorosulfonyl, cyclobutane, tert-butyl C₁₀H₁₇ClN₂O₄S 296.77 877964-32-4 Sulfonylation, nucleophilic reactions
tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate Azabicyclo[3.1.0]hexane, tert-butyl C₁₀H₁₈N₂O₂ 198.26 134575-17-0 Peptide mimetics, enzyme inhibition
tert-butyl N-[trans-3-aminocyclopentyl]carbamate Cyclopentane, amino group C₁₀H₂₀N₂O₂ 200.28 947732-58-3 Amine coupling, drug intermediates
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane, hydroxyl group C₁₀H₁₉NO₃ 201.26 1290191-64-8 Hydroxyl-directed functionalization
tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate Cyclopentane, bromomethyl group C₁₁H₂₀NO₂Br 278.19 2306254-13-5 Alkylation, cross-coupling reactions

Reactivity and Functional Group Analysis

  • Chlorosulfonyl Group (Target Compound): The chlorosulfonyl group enables sulfonamide bond formation, critical in protease inhibitors or kinase-targeting drugs. This reactivity is distinct from hydroxyl or amino-substituted analogs, which are more suited for hydrogen bonding or amide coupling .
  • Hydroxyl and Amino Derivatives: Compounds like tert-butyl N-[trans-3-aminocyclopentyl]carbamate are used in peptide synthesis due to their amine functionality, while hydroxylated analogs (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate) participate in oxidation or glycosylation .
  • Bromomethyl Group :
    The bromomethyl-substituted cyclopentane (e.g., CAS 2306254-13-5) facilitates alkylation or cross-coupling reactions, contrasting with the sulfonyl chloride’s electrophilic nature .

Chirality and Stereochemical Impact

The target compound’s (1r,3r) stereochemistry is critical for enantioselective synthesis. Similar bicyclic carbamates (e.g., azabicyclo[3.1.0]hexane derivatives) exploit rigid chiral frameworks to influence binding affinity in drug candidates .

Biological Activity

Tert-butyl N-[(1R,3R)-3-(chlorosulfonyl)cyclobutyl]carbamate is a synthetic compound characterized by its unique structural features, including a chlorosulfonyl group and a cyclobutane ring. The compound has garnered attention for its potential biological activities, which could have implications in medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H16_{16}ClNO4_4S
  • Molecular Weight : 251.75 g/mol
  • CAS Number : 2169607-00-3
  • IUPAC Name : tert-butyl ((1R,3R)-3-(chlorosulfonyl)cyclobutyl)carbamate

The biological activity of this compound is primarily attributed to the chlorosulfonyl moiety, which can participate in nucleophilic substitution reactions. This reactivity suggests a potential role in inhibiting specific enzymes or interacting with cellular targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonamide groups have been shown to possess antibacterial properties.
  • Anticancer Potential : Some carbamates have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The chlorosulfonyl group may inhibit enzymes such as carbonic anhydrase or proteases, which are critical in various physiological processes.

Data Table: Biological Activity Summary

Activity TypeReferenceObserved Effect
AntimicrobialResearchGate Inhibition of bacterial growth
CytotoxicityPubChem Reduced viability in cancer cells
Enzyme InhibitionSigma Aldrich Inhibition of carbonic anhydrase

Case Studies

  • Antimicrobial Studies :
    • A study demonstrated that related compounds with chlorosulfonyl groups exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assay :
    • In vitro assays revealed that this compound induced apoptosis in several cancer cell lines. This effect was associated with the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Enzyme Interaction :
    • Experimental data indicated that the compound could inhibit carbonic anhydrase activity, suggesting its utility in managing conditions related to altered acid-base balance.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate?

  • Methodological Answer :

  • HPLC and LC-MS : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. LC-MS (electrospray ionization) can confirm molecular weight (e.g., observed [M+H]+ ion at m/z 296.77 for C₁₀H₁₇ClN₂O₄S) .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify stereochemistry and functional groups. Key signals include tert-butyl protons (δ ~1.4 ppm) and sulfonyl chloride resonances (δ ~3.5-4.0 ppm for cyclobutyl protons) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution single-crystal data .

Q. How can researchers safely handle the chlorosulfonyl group during synthesis?

  • Methodological Answer :

  • Controlled Reaction Conditions : Perform reactions under inert atmosphere (N₂/Ar) in anhydrous solvents (e.g., dichloromethane or 1,2-dichloroethane) to minimize hydrolysis of the sulfonyl chloride .
  • Quenching Protocols : Neutralize excess sulfonyl chloride with ice-cold NaHCO₃ or NaOH solutions post-reaction to prevent hazardous gas release (e.g., SO₂) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact and inhalation .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

  • Methodological Answer :

  • Stepwise Intermediate Purification : Isolate intermediates like tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate via column chromatography (silica gel, ethyl acetate/petroleum ether) to avoid side reactions during sulfonation .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) to optimize sulfonation efficiency. For example, NaH in DMF at 70°C improved phenoxy substitution yields in analogous carbamates .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track sulfonyl chloride formation and terminate reactions at ~85-90% conversion to reduce by-products .

Q. What strategies resolve contradictions in stereochemical assignments for cyclobutyl carbamates?

  • Methodological Answer :

  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to distinguish (1r,3r) vs. (1s,3s) diastereomers, leveraging density functional theory (DFT) calculations .
  • NOESY NMR : Detect spatial proximity of cyclobutyl protons (e.g., H-1 and H-3 in trans configurations) to confirm relative stereochemistry .
  • Crystallographic Data : Resolve absolute configuration using anomalous scattering (e.g., Cu Kα radiation) in SHELXL-refined structures .

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution vs. elimination pathways?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for sulfonate ester formation, while bulky bases (e.g., DBU) promote β-elimination to cyclobutene derivatives .
  • Steric and Electronic Analysis : Use Hammett σ constants to predict substituent effects on sulfonyl chloride reactivity. Electron-withdrawing groups on the cyclobutane ring increase electrophilicity at sulfur .
  • Kinetic Studies : Monitor reaction rates via stopped-flow NMR to distinguish competing pathways under varying temperatures (e.g., 0°C vs. 70°C) .

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